N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide
Brand Name:
Vulcanchem
CAS No.:
444156-10-9
VCID:
VC0376191
InChI:
InChI=1S/C22H18ClNO2S/c23-17-12-6-4-10-15(17)21(26)24-22-19(16-11-5-7-13-18(16)27-22)20(25)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2,(H,24,26)
SMILES:
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Molecular Formula:
C22H18ClNO2S
Molecular Weight:
395.9g/mol
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide
CAS No.: 444156-10-9
Main Products
VCID: VC0376191
Molecular Formula: C22H18ClNO2S
Molecular Weight: 395.9g/mol
CAS No. | 444156-10-9 |
---|---|
Product Name | N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide |
Molecular Formula | C22H18ClNO2S |
Molecular Weight | 395.9g/mol |
IUPAC Name | N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chlorobenzamide |
Standard InChI | InChI=1S/C22H18ClNO2S/c23-17-12-6-4-10-15(17)21(26)24-22-19(16-11-5-7-13-18(16)27-22)20(25)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2,(H,24,26) |
Standard InChIKey | SKMHZVHJIGXNTA-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 |
PubChem Compound | 1724278 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume